Cas no 808756-84-5 (5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine)

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a fluorinated indane derivative featuring a trifluoromethyl group at the 5-position and an amine functional group at the 1-position of the indane scaffold. This compound is of interest in medicinal and agrochemical research due to the enhanced metabolic stability and lipophilicity imparted by the trifluoromethyl group. The amine moiety provides a versatile handle for further derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. Its rigid indane core contributes to structural specificity, potentially improving binding affinity in target interactions. The compound is typically used in exploratory studies for drug discovery and fine chemical applications.
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine structure
808756-84-5 structure
Product Name:5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
CAS No:808756-84-5
MF:C10H10F3N
MW:201.188313007355
MDL:MFCD13192204
CID:2144574
PubChem ID:22228391
Update Time:2025-10-28

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
    • MFCD13192204
    • AS-43336
    • 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine
    • CS-0455866
    • 808756-84-5
    • SB78152
    • SCHEMBL1863996
    • PBRGODMRDUJDQL-UHFFFAOYSA-N
    • DTXSID901236839
    • AKOS027255033
    • SY243169
    • DB-349701
    • 1-Amino-5-(trifluoromethyl)indane
    • MDL: MFCD13192204
    • Inchi: 1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2
    • InChI Key: PBRGODMRDUJDQL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)CCC2N)(F)F

Computed Properties

  • Exact Mass: 201.07653381g/mol
  • Monoisotopic Mass: 201.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Pricemore >>

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5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:808756-84-5)5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Order Number:A1177307
Stock Status:in Stock
Quantity:0.25g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):918.0/2294.0
Email:sales@amadischem.com

Additional information on 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Comprehensive Overview of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS No. 808756-84-5)

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS No. 808756-84-5) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of the trifluoromethyl group (-CF3) enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential applications in the development of central nervous system (CNS) therapeutics and enzyme inhibitors, aligning with current trends in precision medicine.

One of the most frequently searched questions about this compound revolves around its synthetic routes and scalability. Recent advancements in green chemistry have enabled more efficient synthesis methods, reducing environmental impact while maintaining high yields. The compound’s stereochemistry also plays a critical role in its bioactivity, a topic often discussed in academic forums and patent filings. Its CAS No. 808756-84-5 serves as a key identifier for regulatory and safety documentation, ensuring compliance with global chemical databases.

In the context of AI-driven drug discovery, 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has been flagged as a promising candidate for virtual screening. Computational models highlight its compatibility with G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. Additionally, its physicochemical properties, such as logP and pKa, are frequently analyzed in QSAR studies, addressing user queries about its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

The agrochemical industry has also shown interest in this compound for its potential as a pesticide intermediate. Its trifluoromethyl moiety contributes to enhanced pest resistance management, a pressing concern given the rise of superweeds and insecticide-resistant pests. Regulatory bodies often scrutinize such compounds for environmental persistence, a keyword trending in sustainability-focused searches.

From a commercial perspective, suppliers of CAS No. 808756-84-5 emphasize its high purity (>98%) and compatibility with GMP standards. Analytical techniques like HPLC and NMR are routinely employed to verify its quality, addressing common buyer concerns about batch-to-batch consistency. The compound’s shelf life and storage conditions (e.g., inert atmosphere, low temperature) are also critical for industrial users.

In summary, 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine represents a versatile building block in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and material science, reflecting broader trends in fluorine chemistry and sustainable synthesis. As research progresses, its role in addressing global challenges like drug resistance and crop protection will likely expand, solidifying its importance in scientific and industrial communities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:808756-84-5)5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
A1177307
Purity:99%/99%
Quantity:0.25g/1g
Price ($):918.0/2294.0
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